Hydroxylamine, O-(3-chlorobenzoyl)-
Overview
Description
Hydroxylamine, O-(3-chlorobenzoyl)- is a chemical compound with the molecular formula C7H6ClNO2 It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 3-chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxylamine, O-(3-chlorobenzoyl)- can be synthesized through the reaction of hydroxylamine with 3-chlorobenzoyl chloride. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
NH2OH+ClC6H4COCl→ClC6H4CONHOH+HCl
Industrial Production Methods
Industrial production of hydroxylamine, O-(3-chlorobenzoyl)- often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps for purification, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, O-(3-chlorobenzoyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield nitro compounds, while reduction with lithium aluminum hydride may yield primary amines.
Scientific Research Applications
Hydroxylamine, O-(3-chlorobenzoyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydroxylamine, O-(3-chlorobenzoyl)- involves its reactivity as an electrophilic aminating agent. It can react with nucleophiles, such as amines and thiols, to form new carbon-nitrogen or carbon-sulfur bonds. This reactivity is exploited in various synthetic applications, including the formation of amides and other nitrogen-containing compounds.
Comparison with Similar Compounds
Hydroxylamine, O-(3-chlorobenzoyl)- can be compared with other hydroxylamine derivatives, such as:
Hydroxylamine, O-benzoyl-: Similar structure but without the chlorine substituent, leading to different reactivity and applications.
Hydroxylamine, O-(4-nitrobenzoyl)-: Contains a nitro group instead of a chlorine, which affects its electronic properties and reactivity.
Hydroxylamine, O-(2-chlorobenzoyl)-: Similar structure but with the chlorine substituent in a different position, leading to different steric and electronic effects.
Properties
IUPAC Name |
amino 3-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-3-1-2-5(4-6)7(10)11-9/h1-4H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWMZIKPLBKGPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)ON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330097 | |
Record name | Hydroxylamine, O-(3-chlorobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60330097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35657-38-6 | |
Record name | Hydroxylamine, O-(3-chlorobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60330097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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